molecular formula C25H27N3O2 B4838993 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine

Cat. No. B4838993
M. Wt: 401.5 g/mol
InChI Key: AVQLOVDIVPZEIT-UHFFFAOYSA-N
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Description

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine is a compound that has attracted the attention of scientists due to its potential therapeutic applications. It is a chemical compound that belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body. The compound has been found to interact with opioid receptors, which are involved in pain perception and analgesia. It has also been reported to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine has been found to exhibit various biochemical and physiological effects. The compound has been reported to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to modulate the activity of opioid receptors, resulting in analgesic effects. Furthermore, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine in lab experiments include its potential therapeutic applications and its ability to modulate various molecular targets in the body. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine. One area of research could focus on the development of novel analogs of the compound with improved pharmacological properties. Another direction could be the investigation of the compound's potential as a therapeutic agent for various inflammatory diseases and cancer. Furthermore, the development of new methods for the synthesis of the compound could also be explored to improve its yield and purity.

Scientific Research Applications

1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-methoxypiperidine has been studied for its potential therapeutic applications. It has been investigated as a potential anti-inflammatory, analgesic, and anti-cancer agent. The compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been reported to have analgesic activity by modulating the activity of opioid receptors. Furthermore, the compound has shown anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-29-22-11-13-27(14-12-22)17-21-18-28(16-19-7-3-2-4-8-19)26-25(21)24-15-20-9-5-6-10-23(20)30-24/h2-10,15,18,22H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLOVDIVPZEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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